molecular formula C17H21NO2 B4989158 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate

1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate

Cat. No. B4989158
M. Wt: 271.35 g/mol
InChI Key: XMVLSPPHZRVYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as MPBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBPA is a derivative of phenibut, a gamma-aminobutyric acid (GABA) analog, and has been shown to possess anxiolytic and nootropic properties. In

Mechanism of Action

The exact mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act as a GABA-B receptor agonist, similar to phenibut. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. This may explain the anxiolytic and nootropic effects of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate.
Biochemical and Physiological Effects:
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This may explain its anxiolytic effects. 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to improve cognitive function, including memory and learning. Additionally, 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate research. One potential direction is to further investigate its anxiolytic and nootropic effects in humans. Another potential direction is to explore its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate and its effects on GABAergic neurotransmission.

Synthesis Methods

1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be synthesized by reacting phenibut with acetic anhydride and 1-bromobut-2-yne in the presence of triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been described in several research papers and has been shown to yield high purity 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate.

Scientific Research Applications

1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and pharmacology. It has been shown to possess anxiolytic and nootropic properties, making it a potential candidate for the treatment of anxiety disorders and cognitive impairment. 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been studied for its potential use as a tool for studying GABAergic neurotransmission.

properties

IUPAC Name

(2-phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-15(19)20-17(2,16-9-4-3-5-10-16)11-8-14-18-12-6-7-13-18/h3-5,9-10H,6-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVLSPPHZRVYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C#CCN1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate

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